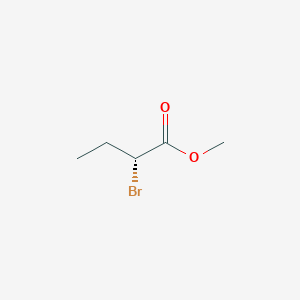

methyl (2R)-2-bromobutanoate

Description

The Critical Importance of Enantiomerically Pure Compounds in Modern Chemical Research

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. numberanalytics.comnumberanalytics.com This principle is of utmost importance in fields such as pharmaceutical science, agrochemistry, and materials science. numberanalytics.comnumberanalytics.com In drug development, for instance, one enantiomer of a chiral drug may possess the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. numberanalytics.comub.edu The ability to synthesize and administer a single, enantiomerically pure drug can lead to improved efficacy, better pharmacokinetic profiles, and reduced toxicity. ub.edu

The significance of enantiomeric purity extends to the agrochemical industry, where the different enantiomers of pesticides and herbicides can display varying levels of potency and environmental impact. numberanalytics.com Utilizing the more active and less environmentally detrimental enantiomer allows for lower application rates and minimizes ecological disruption. numberanalytics.com Furthermore, in materials science, enantiomerically pure compounds are instrumental in creating materials with unique optical and electronic properties, such as those found in advanced liquid crystal displays. numberanalytics.com The growing demand for these highly specific, single-enantiomer products has propelled the field of asymmetric synthesis, making it a central focus of both academic and industrial research. ub.edu

The Established Role of α-Haloesters as Pivotal Chiral Synthons

Within the broader context of asymmetric synthesis, α-haloesters have carved out a crucial niche as pivotal chiral synthons. A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Chiral α-haloesters are valued for their ability to undergo stereospecific nucleophilic substitution reactions. nih.gov The halogen atom at the α-position to the ester group serves as a good leaving group, allowing for its displacement by a wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, without disturbing the configuration of the chiral center. nih.govresearchgate.net

This reactivity profile enables the transformation of a single chiral α-haloester into a diverse range of enantiomerically pure products, such as α-amino acids, α-hydroxy acids, and α-mercapto acids, which are themselves valuable building blocks for more complex molecules. nih.gov The versatility of enantiopure α-haloesters makes them indispensable intermediates in the synthesis of numerous therapeutic agents and other fine chemicals. nih.gov Their utility is further enhanced by the development of various synthetic methods to access them in high enantiomeric purity, including strategies that employ chiral auxiliaries. researchgate.net

Positioning Methyl (2R)-2-Bromobutanoate as a Prototypical Chiral Building Block in Stereoselective Synthesis

This compound stands as a prototypical example of a chiral α-bromoester building block. smolecule.comcymitquimica.com Its structure incorporates a stereogenic center at the second carbon, the (R)-configuration of which is predetermined, making it a valuable starting material for stereoselective synthesis. nih.govbeilstein-journals.orgrsc.org This compound is utilized as a key intermediate in the synthesis of various organic compounds and pharmaceuticals. lookchem.com

A notable application of this compound is in the synthesis of the anti-epileptic drug Levetiracetam. google.com Its utility also extends to carbon-carbon bond-forming reactions, such as the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. lookchem.comtheaic.org The defined stereochemistry of this compound allows for the controlled introduction of a chiral center in the target molecule. The reactivity of the bromine atom, combined with the ester functionality, provides a versatile handle for subsequent chemical transformations, solidifying its role as a fundamental chiral building block in the synthetic chemist's toolkit. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | nih.govnist.gov |

| Molecular Weight | 181.03 g/mol | nih.gov |

| Appearance | Colorless to yellow liquid | sigmaaldrich.com |

| Density | 1.573 g/mL at 25 °C | lookchem.com |

| Boiling Point | 137-138 °C at 50 mmHg | lookchem.comlookchem.com |

| Flash Point | 155 °F (68.3 °C) | lookchem.com |

| Refractive Index | n20/D 1.452 | lookchem.com |

| InChI Key | UFQQDNMQADCHGH-SCSAIBSYSA-N | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 114438-75-4 | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-bromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQDNMQADCHGH-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Enantiopure Methyl 2r 2 Bromobutanoate

Chemical Asymmetric Synthesis Approaches

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Substrate Control

A prominent strategy for establishing the stereochemistry at the α-position of methyl 2-bromobutanoate involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

One approach involves attaching a chiral auxiliary to a butanoyl precursor. The inherent chirality of the auxiliary then directs the bromination of the α-carbon, favoring the formation of one diastereomer over the other. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam. numberanalytics.comnumberanalytics.com The choice of auxiliary is critical as it must be easily attached and removed and effectively induce diastereoselectivity. numberanalytics.com For instance, the alkylation of (S)-4-benzyl-3-pentanoyl oxazolidin-2-one can be used to generate a stereogenic center. nih.gov

Substrate control is another facet of this strategy, where the existing stereocenters in the substrate dictate the stereochemistry of the newly formed center. In the context of synthesizing methyl (2R)-2-bromobutanoate, a precursor containing a chiral element can guide the bromination step to yield the desired (R)-configuration at the α-carbon. This method relies on the steric and electronic properties of the substrate to create a facial bias for the incoming electrophilic bromine source.

A study on the dynamic kinetic resolution of α-bromoesters utilized lactamides derived from (S)-lactic acid as chiral auxiliaries. researchgate.net The racemic α-bromobutanoic acid was converted to its corresponding esters with these chiral amides. The subsequent displacement of the bromine with a nucleophile proceeded with high diastereoselectivity. researchgate.net Although this study focused on the synthesis of a different final product, the principle demonstrates the effectiveness of chiral auxiliaries in controlling the stereochemistry at the α-position of a 2-bromobutanoate derivative.

Table 1: Examples of Chiral Auxiliaries in Diastereoselective Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions | numberanalytics.com |

| Oppolzer's Camphor Sultam | Asymmetric Diels-Alder reactions | numberanalytics.com |

| Myers' Pseudoephedrine | Asymmetric alkylation | numberanalytics.com |

Enantioselective α-Bromination Reactions of Butanoates

Direct enantioselective α-bromination of carbonyl compounds, including butanoates, represents a more atom-economical approach to chiral α-bromo esters. This method typically employs a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

Organocatalysis has emerged as a powerful tool for such transformations. Chiral amines, for instance, can activate aldehydes and ketones towards enantioselective α-halogenation. nih.govrsc.orgnih.gov While the direct α-bromination of butanoate esters is less commonly reported than that of aldehydes and ketones, the underlying principles are applicable. The catalyst, often a derivative of proline or a C2-symmetric amine, forms a transient chiral enamine or enolate with the butanoate substrate. This intermediate then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. nih.gov

The development of effective organocatalysts for the α-bromination of aldehydes has been a focus of research. nih.gov These methods often require careful optimization of the catalyst structure, solvent, and brominating agent to achieve high yields and enantioselectivities. For example, a C2-symmetric diphenylpyrrolidine catalyst has been shown to be effective for the α-bromination of aldehydes. rsc.orgnih.gov The extension of these systems to butanoate esters is a promising area for future development.

Kinetic Resolution and Deracemization Strategies for Racemic Methyl 2-Bromobutanoate

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of racemic methyl 2-bromobutanoate, a chiral catalyst can selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Enzymes are particularly effective catalysts for kinetic resolutions due to their high enantioselectivity. Haloalkane dehalogenases, for example, have been shown to exhibit excellent enantioselectivity in the resolution of α-bromoesters. researchgate.netmuni.cz These enzymes catalyze the hydrolysis of the ester group or the cleavage of the carbon-halogen bond in a stereoselective manner. For instance, the haloalkane dehalogenase DpcA from a cold-adapted bacterium showed excellent enantioselectivity toward α-brominated esters, with a preference for the (R)-enantiomer. asm.org Specifically, for methyl 2-bromobutyrate (B1202233), an E-value of 105 was observed, indicating a high degree of selectivity. asm.org

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. ualberta.ca This process requires a catalyst for the resolution and a method for racemizing the starting material. For α-bromoesters, racemization can often be achieved under basic conditions. The enantioselective hydrogenation of esters with dynamic kinetic resolution has been demonstrated, where the catalyst preferentially reacts with one enantiomer while the other is racemized. ualberta.ca

Table 2: Enantioselectivity of Haloalkane Dehalogenases in the Kinetic Resolution of α-Bromoesters

| Enzyme | Substrate | E-value | Preferred Enantiomer | Reference |

|---|---|---|---|---|

| DpcA | Methyl 2-bromobutyrate | 105 | R | asm.org |

| DpcA | Ethyl 2-bromobutyrate | >200 | R | asm.org |

| DatA | Methyl 2-bromopropionate | 54 | Not Specified | nih.gov |

| DatA | Ethyl 2-bromopropionate | >200 | Not Specified | nih.gov |

Stereoinversion Techniques for Transforming Methyl (2S)-2-Bromobutanoate to its (2R) Enantiomer

When the undesired (2S)-enantiomer of methyl 2-bromobutanoate is more readily available, stereoinversion techniques can be employed to convert it to the desired (2R)-enantiomer. The Mitsunobu reaction is a powerful and widely used method for achieving such inversions. wikipedia.orgyoutube.comorganic-chemistry.orgchemistrysteps.comyoutube.com

The Mitsunobu reaction allows for the conversion of a secondary alcohol to a variety of functional groups with a clean inversion of stereochemistry. organic-chemistry.orgchemistrysteps.com To apply this to methyl (2S)-2-bromobutanoate, it would first need to be converted to the corresponding (2S)-2-hydroxybutanoate. This can be achieved through hydrolysis of the bromo group. The resulting (2S)-2-hydroxybutanoate is then subjected to Mitsunobu conditions.

In a typical Mitsunobu reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com This combination activates the hydroxyl group, turning it into a good leaving group. A nucleophile, in this case, a bromide source, can then displace the activated hydroxyl group via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter. chemistrysteps.com This would transform the (2S)-2-hydroxybutanoate into this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). youtube.com

Biocatalytic Routes to Enantiopure Methyl 2-Bromobutanoate

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity. biorxiv.org

Ene-Reductase Catalyzed Asymmetric Reduction of α,β-Unsaturated Esters (e.g., Methyl 2-Bromocrotonate) for Stereoselective Halogenation

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net This class of enzymes has been successfully employed for the synthesis of chiral α-halo esters.

A study demonstrated the use of ene-reductases for the preparation of methyl (S)-2-bromobutanoate. acs.org In this work, methyl (Z)-2-bromocrotonate was reduced using baker's yeast or isolated OYE1-3 enzymes to afford methyl (S)-2-bromobutanoate with high enantiomeric excess (97% ee). acs.orgresearchgate.net Interestingly, it was observed that both the (Z)- and (E)-diastereoisomers of the α-bromo unsaturated ester yielded the same (S)-enantiomer of the reduced product. acs.orgresearchgate.net To obtain the desired (R)-enantiomer, one would need to either find an ene-reductase with the opposite stereoselectivity or modify the substrate or enzyme to "flip" the orientation in the active site. researchgate.net

While the direct biocatalytic stereoselective halogenation of a pre-reduced butanoate is another potential route, the ene-reductase-catalyzed reduction of a pre-halogenated unsaturated ester has been more extensively studied for this specific target. Halogenases are enzymes that can catalyze the stereoselective halogenation of C-H bonds, but their application to simple aliphatic esters like methyl butanoate is not as well-established as their use on more complex natural product scaffolds. acs.orgmdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-4-Benzyl-3-pentanoyl oxazolidin-2-one |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| This compound |

| Methyl (2S)-2-bromobutanoate |

| Methyl (E)-2-bromocrotonate |

| Methyl (Z)-2-bromocrotonate |

| Methyl 2-bromobutyrate |

| Methyl 2-bromopropionate |

| N-bromosuccinimide (NBS) |

| Tetrahydrofuran (THF) |

Hydrolase-Mediated Enantioselective Esterification and Transesterification Processes

The synthesis of enantiopure this compound can be effectively achieved through the kinetic resolution of a racemic mixture using hydrolases, such as lipases and esterases. These enzymes exhibit a high degree of enantioselectivity, preferentially catalyzing the reaction of one enantiomer over the other. This approach can be implemented in two primary ways: the enantioselective hydrolysis of racemic methyl 2-bromobutanoate or the enantioselective esterification of racemic 2-bromobutanoic acid.

In a typical kinetic resolution via hydrolysis, a lipase (B570770) is used to selectively hydrolyze the (S)-enantiomer of the racemic ester, leaving behind the unreacted (R)-enantiomer, this compound, in high enantiomeric purity. A theoretical maximum yield of 50% for the desired enantiomer is a characteristic of this method. nih.gov Lipases, such as those from Candida antarctica (commonly immobilized as Novozym 435), are frequently employed for such resolutions due to their broad substrate scope and high selectivity in aqueous buffers or biphasic systems. scirp.org

Alternatively, enantioselective esterification involves reacting racemic 2-bromobutanoic acid with methanol (B129727) in the presence of a hydrolase. The enzyme selectively catalyzes the esterification of the (R)-enantiomer to produce this compound, while the (S)-2-bromobutanoic acid remains largely unreacted.

Another powerful enzymatic strategy involves the use of 2-haloacid dehalogenases. frontiersin.org These enzymes catalyze the stereoselective cleavage of the carbon-halogen bond in 2-haloalkanoic acids. frontiersin.org By applying a specific dehalogenase to a racemic mixture of 2-bromobutanoic acid, one enantiomer can be selectively converted into 2-hydroxybutanoic acid, allowing for the recovery of the other, unreacted 2-bromobutanoic acid enantiomer in optically pure form, which can then be esterified to yield the target compound. frontiersin.org

Table 1: Hydrolase-Based Strategies for Enantiopure (R)-2-Bromobutanoic Acid Derivatives

| Enzyme Class | Strategy | Substrate | Product | Key Principle |

|---|---|---|---|---|

| Lipases/Esterases | Kinetic Resolution (Hydrolysis) | Racemic methyl 2-bromobutanoate | (R)-methyl 2-bromobutanoate & (S)-2-bromobutanoic acid | Enantioselective hydrolysis of the (S)-ester. scirp.org |

| Lipases/Esterases | Kinetic Resolution (Esterification) | Racemic 2-bromobutanoic acid | (R)-methyl 2-bromobutanoate & (S)-2-bromobutanoic acid | Enantioselective esterification of the (R)-acid. |

| 2-Haloacid Dehalogenases | Kinetic Resolution | Racemic 2-bromobutanoic acid | (R)-2-bromobutanoic acid & (S)-2-hydroxybutanoic acid | Enantioselective dehalogenation of the (S)-acid. frontiersin.org |

Exploration of Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations provide a robust and cost-effective alternative to using isolated enzymes for producing chiral compounds. mdpi.com This approach leverages the complete metabolic machinery of microorganisms, such as bacteria and yeast, which endogenously contain the necessary enzymes and cofactors for the desired reaction. mdpi.comnih.gov

A prominent strategy for producing chiral 2-bromobutanoate esters involves the asymmetric bioreduction of a prochiral precursor, methyl 2-bromocrotonate, using ene-reductases. acs.orgresearchgate.net Ene-reductases, belonging to the 'Old Yellow Enzyme' (OYE) family, catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.gov

Research has demonstrated that whole cells of baker's yeast (Saccharomyces cerevisiae) can effectively reduce methyl (Z)-2-bromocrotonate. acs.orgresearchgate.net While these specific studies focused on producing the (S)-enantiomer, resulting in methyl (S)-2-bromobutanoate with an enantiomeric excess (ee) of 97%, the methodology is a powerful demonstration of the potential of whole-cell systems. acs.orgresearchgate.net The stereochemical outcome of such reductions is dependent on the specific enzymes present in the microorganism. Different microbial strains or species possess reductases that can favor the formation of the (R)-enantiomer, following either Prelog's or anti-Prelog's rule of hydride transfer. mdpi.com The use of whole cells circumvents the need for external addition and regeneration of expensive nicotinamide (B372718) cofactors (NADH or NADPH), as these are continuously supplied by the cell's metabolism. tum.de

Table 2: Whole-Cell Biotransformation for Chiral Methyl 2-Bromobutanoate Production

| Microorganism | Enzyme System | Substrate | Product (Example) | Key Findings |

|---|---|---|---|---|

| Baker's Yeast (S. cerevisiae) | Ene-Reductases | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | Achieved 97% enantiomeric excess (ee). acs.orgresearchgate.net |

| Various Bacteria/Yeast | Keto-reductases / Ene-reductases | Prochiral ketones / Unsaturated esters | (R)- or (S)-alcohols / esters | Stereochemical outcome depends on the specific enzymes within the chosen microbial strain. mdpi.com |

Directed Evolution and Enzyme Engineering Strategies for Enhanced Enantioselectivity and Activity

While nature provides a vast library of enzymes, their native properties such as substrate specificity, activity, stability, and enantioselectivity are often not optimal for specific industrial applications. mdpi.com Directed evolution and enzyme engineering offer powerful tools to tailor biocatalysts for desired transformations, including the synthesis of this compound. nih.govresearchgate.net

Directed evolution mimics the process of natural selection in a laboratory setting. mpg.de It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or focused mutagenesis at specific sites (saturation mutagenesis), followed by high-throughput screening to identify mutants with improved properties. acs.orgnih.gov For instance, a hydrolase showing low enantioselectivity in the kinetic resolution of racemic methyl 2-bromobutanoate could be subjected to directed evolution. Iterative rounds of mutagenesis and screening can lead to variants with significantly enhanced enantioselectivity (E-value). researchgate.net Iterative saturation mutagenesis (ISM), which systematically targets specific amino acid positions within the enzyme's active site, has proven particularly effective for enhancing or even inverting enantioselectivity. researchgate.net

Rational and semi-rational design represent a more targeted approach, relying on knowledge of the enzyme's three-dimensional structure and catalytic mechanism. frontiersin.orgacs.org By identifying key amino acid residues in the substrate-binding pocket that influence stereoselectivity, mutations can be designed to improve the recognition of the desired (R)-enantiomer. frontiersin.org For example, modifying the size of the binding pocket can create steric hindrance that disfavors the binding of the (S)-enantiomer, thereby increasing the enantioselectivity towards the (R)-product. frontiersin.org These protein engineering techniques can be applied to any of the enzymes relevant to the synthesis of this compound, including hydrolases and ene-reductases, to create bespoke biocatalysts with superior performance for industrial-scale production. mdpi.com

Table 3: Enzyme Engineering Strategies for Improved Biocatalysts

| Engineering Strategy | Description | Target Enzyme Property | Potential Application |

|---|---|---|---|

| Directed Evolution (e.g., epPCR) | Introduces random mutations throughout the gene to create a diverse library of enzyme variants. researchgate.net | Enantioselectivity, Activity, Stability | Improving a lipase for the kinetic resolution of racemic methyl 2-bromobutanoate. |

| Iterative Saturation Mutagenesis (ISM) | Systematically mutates specific amino acid residues to all other possible amino acids. researchgate.netmpg.de | Enantioselectivity, Substrate Scope | Enhancing or inverting the enantiopreference of an ene-reductase. |

| Rational Design | Uses structural and mechanistic information to predict and create beneficial mutations. frontiersin.org | Enantioselectivity | Modifying the active site of a hydrolase to better accommodate the (R)-enantiomer of 2-bromobutanoic acid. |

Elucidation of Reaction Mechanisms and Stereochemical Control in Transformations Involving Methyl 2r 2 Bromobutanoate

Nucleophilic Substitution Reactions with Defined Stereochemical Outcomes

The carbon-bromine bond in methyl (2R)-2-bromobutanoate is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.

The predominant pathway for nucleophilic substitution on this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction. libretexts.orgmasterorganicchemistry.com This mechanism occurs in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This "backside attack" is a defining feature of the SN2 reaction. chemistrysteps.comlibretexts.org

As the nucleophile forms a new bond with the carbon, the carbon-bromine bond simultaneously breaks. openstax.org This process proceeds through a trigonal bipyramidal transition state where the carbon atom is momentarily pentacoordinated. masterorganicchemistry.comopenstax.org The stereochemical consequence of this mechanism is a predictable inversion of configuration at the chiral center, a phenomenon known as Walden inversion. pressbooks.pubnumberanalytics.com Therefore, when this compound undergoes an SN2 reaction, the product will have the opposite (S) configuration. For example, the reaction of (S)-2-bromobutane with a nucleophile yields the (R)-product, demonstrating this stereospecificity. masterorganicchemistry.comyoutube.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. libretexts.orgmasterorganicchemistry.com

Table 1: Factors Favoring the SN2 Reaction

| Factor | Preference for SN2 | Rationale |

|---|---|---|

| Substrate | Methyl > Primary > Secondary | Minimizes steric hindrance, allowing for backside attack. masterorganicchemistry.commasterorganicchemistry.com Tertiary substrates do not undergo SN2 reactions. masterorganicchemistry.comlumenlearning.com |

| Nucleophile | Strong, weakly basic | A high concentration of a strong nucleophile increases reaction rate. libretexts.orgmasterorganicchemistry.com Weakly basic character minimizes competing elimination reactions. |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Solvates the cation but not the anion, leaving the nucleophile more reactive. lumenlearning.com |

| Temperature | Lower temperatures | Higher temperatures tend to favor elimination over substitution. lumenlearning.com |

Elimination reactions, which lead to the formation of alkenes (in this case, methyl 2-butenoate), can compete with nucleophilic substitution. byjus.com The two primary mechanisms are the E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular) pathways. numberanalytics.com

The E2 mechanism is a one-step, concerted process where a base removes a proton from the β-carbon at the same time the leaving group departs. byjus.com This pathway is favored by strong, sterically hindered bases (like potassium tert-butoxide) and requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. pearson.comyoutube.com The reaction rate is dependent on the concentration of both the substrate and the base. libretexts.org For a secondary halide like this compound, the E2 pathway is a significant competitive reaction, especially when strong bases are used. libretexts.orgmasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the unimolecular departure of the leaving group to form a carbocation intermediate. byjus.comlibretexts.org This is the rate-determining step. A weak base then removes a β-proton from the carbocation to form the double bond. E1 reactions are favored by poor nucleophiles that are weak bases, polar protic solvents (which stabilize the carbocation intermediate), and higher temperatures. lumenlearning.comlibretexts.orglibretexts.org However, since secondary carbocations are less stable than tertiary ones, the E1 pathway is generally less likely for this substrate compared to SN2 and E2. masterorganicchemistry.com

Table 2: Comparison of SN2, E1, and E2 Reaction Conditions for a Secondary Halide

| Feature | SN2 | E2 | E1 |

|---|---|---|---|

| Kinetics | Second-order: rate = k[RX][Nu] | Second-order: rate = k[RX][Base] | First-order: rate = k[RX] |

| Base/Nucleophile | Strong, weakly basic nucleophile libretexts.org | Strong, often bulky, base libretexts.org | Weak base libretexts.org |

| Solvent | Polar aprotic favored lumenlearning.com | Less solvent dependent | Polar protic required libretexts.org |

| Stereochemistry | Inversion of configuration numberanalytics.com | Requires anti-periplanar geometry | No specific requirement |

| Intermediate | None (transition state only) libretexts.org | None (transition state only) | Carbocation byjus.com |

Mechanistic Pathways of SN2 Reactions and Stereospecific Inversion of Configuration

Radical Reaction Pathways of α-Bromoesters

Beyond ionic reactions, this compound can engage in transformations via radical intermediates, offering alternative methods for bond formation.

The carbon-bromine bond can undergo homolytic cleavage to produce an α-carboxy radical. This is often initiated by radical initiators like tributyltin hydride with AIBN, or through photoredox catalysis. mdpi.comnih.gov For instance, photoredox catalysis using compounds like Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 or Ru(bpy)3Cl2 under visible light can effectively generate radicals from α-bromoesters. nih.govnih.gov The resulting radical intermediate is stabilized by the adjacent ester group through resonance. A critical stereochemical consequence of radical formation is that the chiral center becomes planar or rapidly inverts, leading to a loss of the initial stereochemical information.

Once formed, the α-carboxy radical can participate in various synthetic applications.

Intramolecular radical cyclization occurs when the radical adds to an unsaturated bond within the same molecule, forming a cyclic product. researchgate.netrsc.org The success of these reactions often depends on maintaining a low concentration of any hydrogen atom donor to allow the cyclization to compete with simple reduction. mdpi.com For example, the electrochemical reduction of unsaturated α-bromoesters, catalyzed by Ni(II) complexes, can generate radical intermediates that cyclize to form cyclic ethers. researchgate.net

Intermolecular radical addition involves the reaction of the α-carboxy radical with a separate alkene or other unsaturated molecule. rsc.orgrsc.org This process, often a form of atom transfer radical addition (ATRA), creates a new carbon-carbon bond and a new radical, which can then be trapped or undergo further reaction. nih.gov For example, copper catalysts can mediate the reaction of α-bromoesters with styrenes to produce cyclopropanes through a radical addition-ring closure process. rsc.org Similarly, photoredox catalysis enables the carbobromination of unactivated alkenes with α-bromoesters. chemrxiv.org These reactions provide powerful methods for constructing complex molecular frameworks. acs.org

Generation and Reactivity of α-Carboxy Radicals Derived from this compound

Metal-Catalyzed Cross-Coupling Reactions and Enantioselective Functionalization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. α-Bromoesters are effective substrates in these transformations. Palladium-catalyzed Suzuki-Miyaura reactions, for example, can be used to arylate compounds containing a 2-bromobutanoate moiety. mdpi.comacs.org

A significant frontier in this area is the development of enantioselective functionalization , where a chiral catalyst controls the stereochemistry of the product, often starting from a racemic mixture of the α-bromoester. By using a metal catalyst (e.g., nickel or cobalt) coordinated to a chiral ligand, it is possible to achieve an "enantioconvergent" transformation, where both enantiomers of the starting material are converted into a single, highly enantioenriched enantiomer of the product. acs.orgnih.gov For example, cobalt-bis(oxazoline) complexes have been used to catalyze the enantioselective cross-coupling of racemic α-bromo esters with Grignard reagents, yielding α-alkyl-β,γ-unsaturated esters with high enantiomeric excess. acs.orgnih.gov Similarly, nickel-PyBox complexes have been used in the enantioconvergent Negishi arylation of racemic α-bromo ketones and nitriles. nih.gov These methods represent a powerful strategy for asymmetric synthesis.

Advanced Mechanistic Investigations through Kinetic Isotope Effects and Linear Free Energy Relationships

The elucidation of reaction mechanisms for chiral molecules like this compound requires sophisticated techniques that can probe the nature of transition states. Among the most powerful tools in physical organic chemistry for this purpose are kinetic isotope effects (KIEs) and linear free energy relationships (LFERs). wikipedia.orgwikipedia.org These methods provide detailed insights into bond-breaking and bond-forming steps, as well as charge distribution in the transition state, allowing for a clear distinction between competing mechanistic pathways, such as Sₙ1 and Sₙ2. wikipedia.orgpsgcas.ac.in

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is substituted with one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). This phenomenon arises from the differences in vibrational frequencies of chemical bonds involving different isotopes, which in turn affects the activation energy required to reach the transition state. wikipedia.orgnih.gov For transformations of this compound, secondary hydrogen isotope effects are particularly valuable.

A secondary kinetic isotope effect is observed when the bond to the isotopically substituted atom is not broken or formed in the rate-determining step. wikipedia.org In the context of nucleophilic substitution at the C2 position of this compound, measuring the α-secondary kinetic isotope effect (α-SKIE) by replacing the hydrogen at C2 with deuterium (B1214612) (²H) can effectively distinguish between Sₙ1 and Sₙ2 mechanisms.

Sₙ1 Mechanism: In an Sₙ1 reaction, the rate-determining step is the unimolecular dissociation of the C-Br bond to form a planar, sp²-hybridized carbocation. This change from sp³ to sp² hybridization at the α-carbon leads to a less sterically crowded transition state with looser C-H bending vibrations. Consequently, a normal KIE is observed, with typical kH/kD values ranging from 1.10 to 1.25. wikipedia.org

Sₙ2 Mechanism: In a concerted Sₙ2 reaction, the nucleophile attacks as the leaving group departs, leading to a pentacoordinate, sp²-hybridized transition state. The non-reacting C-H bond at the α-carbon becomes more constrained in the transition state compared to the ground state. This results in a small KIE, which can be slightly inverse or normal, typically falling in the range of kH/kD ≈ 0.97–1.06. wikipedia.orgresearchgate.net

The expected α-SKIE values for the hydrolysis of this compound via these two pathways are illustrated in the hypothetical data table below.

Table 1: Hypothetical α-Secondary Kinetic Isotope Effects for the Hydrolysis of this compound at 25°C

| Mechanistic Pathway | Isotopologue | Rate Constant (s⁻¹) | kH/kD | Interpretation |

| Sₙ1 | This compound | kH | 1.0 x 10⁻⁵ | 1.15 |

| Methyl (2R)-2-bromo-2-deuteriobutanoate | kD | 8.7 x 10⁻⁶ | ||

| Sₙ2 | This compound | kH | 1.0 x 10⁻⁴ | 1.02 |

| Methyl (2R)-2-bromo-2-deuteriobutanoate | kD | 9.8 x 10⁻⁵ |

Note: The rate constant values are hypothetical and for illustrative purposes only.

Linear Free Energy Relationships (LFER)

Linear free energy relationships correlate changes in reaction rates or equilibrium constants with changes in the structure of reactants or reaction conditions. numberanalytics.com The Hammett equation is a widely used LFER that quantifies the influence of meta- or para-substituents on the reactivity of an aromatic ring. wikipedia.org The equation is given by:

log(kₓ/k₀) = σρ

Here, kₓ is the rate constant for a reaction with a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ is the reaction constant which is characteristic of the reaction's sensitivity to electronic effects. wikipedia.org

To apply this to this compound, one could study its reaction with a series of para-substituted sodium phenoxides. By plotting log(kₓ/k₀) against the Hammett substituent constant σ, the reaction constant ρ can be determined from the slope. psgcas.ac.in The sign and magnitude of ρ provide crucial information about the charge development in the transition state. wikipedia.orgviu.ca

Negative ρ value: A negative ρ value indicates that the reaction is accelerated by electron-donating groups (which have negative σ values). This implies that a positive charge is developing or a negative charge is being destroyed in the transition state, relative to the reactants. psgcas.ac.in For the Sₙ2 reaction of this compound with phenoxides, a negative ρ value would be expected because electron-donating groups increase the nucleophilicity of the phenoxide oxygen, stabilizing the transition state where this oxygen is becoming partially positive as it shares its electrons with the electrophilic carbon.

Positive ρ value: A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (positive σ values). This suggests the buildup of negative charge or the destruction of positive charge in the transition state. wikipedia.org

A hypothetical Hammett plot for the reaction of this compound with various substituted phenoxides is described in the table below.

Table 2: Hypothetical Rate Data for the Reaction of this compound with para-Substituted Phenoxides in Methanol (B129727) at 25°C

| Substituent (X) | σₚ Value | kₓ (M⁻¹s⁻¹) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 2.5 x 10⁻³ | 0.70 |

| -CH₃ | -0.17 | 1.4 x 10⁻³ | 0.45 |

| -H | 0.00 | 5.0 x 10⁻⁴ | 0.00 |

| -Cl | 0.23 | 1.2 x 10⁻⁴ | -0.62 |

| -NO₂ | 0.78 | 5.5 x 10⁻⁶ | -1.96 |

Note: Rate constants are hypothetical. A plot of log(kₓ/k₀) vs. σₚ would yield a straight line with a negative slope (ρ ≈ -2.5), consistent with an Sₙ2 mechanism where the nucleophile's strength is a dominant factor in the rate-determining step.

By combining KIE and LFER studies, a comprehensive and highly detailed picture of the transition state structure and mechanism for reactions involving this compound can be constructed, providing a solid foundation for controlling stereochemical outcomes.

Applications of Methyl 2r 2 Bromobutanoate As a Versatile Chiral Building Block

Synthesis of Enantiomerically Pure Carboxylic Acids and Derivatives

The transformation of methyl (2R)-2-bromobutanoate into enantiomerically pure carboxylic acids and their derivatives is a cornerstone of its application. This conversion is often achieved through hydrolysis of the ester functionality. For instance, hydrolysis of (S)-bromoalkyl aryl esters, followed by treatment with diazomethane, can yield the corresponding methyl (S)-bromoalkyl esters with minimal loss of stereochemical integrity.

Furthermore, the bromine atom can be displaced by various nucleophiles to introduce new functional groups, leading to a diverse array of chiral carboxylic acid derivatives. This reactivity is fundamental to its role as a precursor in more complex synthetic sequences. The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids, for example, has been improved by using a chiral non-racemic oxazolidin-2-one for diastereoisomeric separation, which can then be cleaved to provide the desired N-protected amino acids.

| Starting Material | Reagents/Conditions | Product | Reference |

| (S)-Bromoalkyl aryl esters | 1. Hydrolysis 2. Diazomethane | Methyl (S)-bromoalkyl esters | |

| Racemic cis-cyclobutane β-amino acid core | Chiral non-racemic oxazolidin-2-one, then cleavage | N-protected stereoisomers of Boc-2-aminocyclobutanecarboxylic acid |

Construction of Chiral Alcohols, Amines, and other Nitrogenous Compounds

This compound is a valuable precursor for the synthesis of chiral alcohols and amines. The bromine atom can be readily displaced by nitrogen nucleophiles to form chiral amines. smolecule.com This nucleophilic substitution reaction is a direct and efficient method for introducing an amino group with a defined stereochemistry.

The synthesis of chiral alcohols can be achieved through various reductive or hydrolytic pathways. For instance, the reduction of the ester group can lead to the corresponding chiral alcohol. The development of environmentally friendly "in tube" NMR analysis procedures using chiral derivatizing agents like α-methoxy-α-phenylacetic acid (MPA) and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has greatly facilitated the determination of enantiomeric purity and absolute configuration of these synthesized chiral alcohols and amines. rsc.org

The construction of chiral α-tertiary amines and alcohols, which are significant structures in drug discovery, can be achieved through methods like the desymmetric reduction of malonic esters. researchgate.net Additionally, simple and convenient methods have been developed to access a variety of chiral amino alcohols and amines using readily available reagents. chimia.ch

| Precursor | Target Molecule Type | Key Transformation | Reference |

| This compound | Chiral Amines | Nucleophilic substitution with amines | smolecule.com |

| Prochiral amino- and oxymalonic esters | Chiral α-tertiary amines and alcohols | Reductive desymmetrization | researchgate.net |

| Various substrates | Chiral amino alcohols and amines | Asymmetric borane (B79455) reductions, modified borohydride (B1222165) reductions | chimia.ch |

Strategic Intermediate in the Total Synthesis of Complex Natural Products

The structural features of this compound make it an important intermediate in the total synthesis of complex, biologically active natural products. Its ability to introduce a specific stereocenter is crucial for building the intricate architectures of these molecules.

For example, in the synthesis of polyether antibiotics, which are characterized by multiple stereocenters within tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, chiral building blocks are essential. soton.ac.uk While not a direct example using this compound, the principles of using chiral precursors to construct these complex structures are highly relevant. The synthesis of various natural products often involves the strategic use of chiral synthons to control the stereochemistry of the final molecule. semanticscholar.orgorganicchemistrydata.org For instance, the total synthesis of (-)-codonopsinol and its C-2 epimer was achieved using D-1,5-gluconolactone as a starting material, highlighting the importance of chiral precursors in complex synthesis. researchgate.net

Precursor for the Synthesis of Chiral Active Pharmaceutical Ingredients (APIs) and Agrochemicals

This compound and its enantiomer, methyl (S)-2-bromobutanoate, are key intermediates in the synthesis of chiral active pharmaceutical ingredients (APIs) and agrochemicals. polimi.it The introduction of chirality is a critical factor in the efficacy and safety of many drug products. researchgate.net

For instance, the enantiomerically pure (2R)-2-bromobutanoic acid, derived from the corresponding ester, can be coupled with other molecules to form precursors for complex APIs. In one example, it is coupled with 4-amino-2-fluorobenzamide (B3029282) to create a direct precursor for a pharmaceutical compound, where the final step is a stereospecific SN2 reaction with full inversion of the stereocenter. google.com The (S)-enantiomer has been utilized in the synthesis of several APIs for treating type 2 diabetes. polimi.it The versatility of this chiral building block extends to the agrochemical industry, where its derivatives are used in the development of new pesticides. smolecule.com

| Precursor | Application Area | Example of Final Product/Intermediate | Reference |

| (2R)-2-Bromobutanoic acid | Pharmaceuticals | Precursor for a complex API via coupling with 4-amino-2-fluorobenzamide | google.com |

| Methyl (S)-2-bromobutanoate | Pharmaceuticals | APIs for the treatment of type 2 diabetes | polimi.it |

| This compound derivatives | Agrochemicals | Pesticides | smolecule.com |

Utilization in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Reformatsky Reactions)

This compound is a valuable substrate in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. libretexts.orgrsc.orgnih.gov These reactions allow for the construction of more complex carbon skeletons with controlled stereochemistry.

Alkylation Reactions: The enolate derived from this compound can undergo alkylation with various electrophiles. libretexts.org This reaction, proceeding via an SN2 mechanism, allows for the introduction of an alkyl group at the α-position, creating a new carbon-carbon bond. libretexts.org The stereoselectivity of these reactions is often controlled by the existing chiral center, leading to the formation of diastereomerically enriched products. researchgate.net The use of chiral auxiliaries can further enhance the diastereoselectivity of enolate alkylations. researchgate.net

Reformatsky Reactions: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. jk-sci.comadichemistry.compsiberg.com this compound can be employed in this reaction to generate a chiral β-hydroxy ester. lookchem.com The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group. adichemistry.com This reaction is particularly useful for synthesizing complex molecules containing a β-hydroxy ester motif. lookchem.com For example, methyl 2-bromobutyrate (B1202233) has been used in the synthesis of a racemic indene (B144670) ester via a Reformatsky reaction with 5-methoxy-1-indanone.

| Reaction Type | Key Reagents | Product Type | Reference |

| Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkylated ester | libretexts.org |

| Reformatsky Reaction | Zinc, Carbonyl compound (aldehyde or ketone) | β-Hydroxy ester | jk-sci.comadichemistry.com |

Advanced Spectroscopic and Analytical Techniques for Stereochemical Characterization and Mechanistic Analysis of Methyl 2r 2 Bromobutanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For chiral molecules such as methyl (2R)-2-bromobutanoate, advanced NMR methods are employed to resolve enantiomers and define their three-dimensional structure.

To determine enantiomeric purity, NMR spectroscopy can be utilized in conjunction with chiral resolving agents, which include chiral solvating agents (CSAs) and chiral shift reagents (CSRs). frontiersin.orgcore.ac.uk These agents interact with the enantiomers of this compound to form transient diastereomeric complexes. These complexes are non-equivalent and, as a result, exhibit different NMR spectral properties.

Chiral shift reagents, often paramagnetic lanthanide complexes, induce significant changes in the chemical shifts (Δδ) of the protons in the substrate. nih.govtcichemicals.com The magnitude of the induced shift is different for each enantiomer, leading to the separation of signals in the ¹H NMR spectrum. This allows for the direct quantification of the enantiomeric ratio by integrating the distinct signals. frontiersin.org For instance, upon addition of a europium-based CSR like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to a racemic mixture of methyl 2-bromobutanoate, the methoxy (B1213986) singlet and the α-proton multiplet for the (R)- and (S)-enantiomers would appear at different frequencies.

Table 1: Illustrative ¹H NMR Chemical Shift Separation of Methyl 2-Bromobutanoate Enantiomers with a Chiral Shift Reagent (CSR)

| Proton Group | Chemical Shift (δ) without CSR (ppm) | Illustrative Shift (Δδ) for (R)-enantiomer with CSR (ppm) | Illustrative Shift (Δδ) for (S)-enantiomer with CSR (ppm) |

| -OCH₃ | 3.73 | +0.45 | +0.55 |

| -CHBr- | 4.25 | +0.80 | +0.95 |

| -CH₂- | 2.05 | +0.30 | +0.40 |

| -CH₃ | 1.05 | +0.10 | +0.15 |

Note: Data are illustrative to demonstrate the principle of chemical shift non-equivalence.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the detailed stereochemistry of molecules. numberanalytics.comipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space correlations between protons that are physically close to each other (typically within 5 Å), which is crucial for determining stereochemistry and conformational preferences. libretexts.orgnumberanalytics.com For this compound, the relative orientation of the substituents around the C2-C3 bond can be investigated. A NOESY experiment could reveal spatial proximity between the proton at C2 and specific protons of the ethyl group, which helps to define the dominant conformer in solution. researchgate.netmdpi.com

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Correlated Protons | Information Gained |

| COSY | H2 (-CHBr) ↔ H3 (-CH₂-) | Confirms C2-C3 bond connectivity. |

| H3 (-CH₂-) ↔ H4 (-CH₃) | Confirms C3-C4 bond connectivity. | |

| NOESY | H2 (-CHBr) ↔ H3 (-CH₂-) | Provides information on the dihedral angle and spatial proximity, aiding conformational analysis. |

| H2 (-CHBr) ↔ H5 (-OCH₃) | Can indicate proximity between the alpha-proton and the methyl ester group, depending on conformation. |

Application of Chiral Shift Reagents and Anisotropic Effects in NMR

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ull.es This technique is particularly effective for determining the absolute configuration of a chiral center, especially when a chromophore is present near the stereocenter. ull.escapes.gov.br

In this compound, the carbonyl group of the ester functions as a chromophore. The electronic transition of this group, specifically the n → π* transition, is sensitive to the stereochemical environment. The sign of the Cotton effect observed in the CD spectrum for this transition can be empirically correlated to the absolute configuration (R or S) of the α-carbon. For many α-bromo carboxylic acids and their esters, established rules predict the sign of the Cotton effect. acs.orgglobalauthorid.com The absolute configuration of the bromoallene moiety, for instance, has been unambiguously assigned using VUVCD, which showed clear positive or negative Cotton effects depending on the configuration. nih.gov A similar approach can be applied to this compound by comparing its experimental CD spectrum to theoretical calculations or data from structurally related compounds of known configuration.

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a molecule or ion, making it an invaluable tool for identifying products and transient intermediates in a reaction mixture. doi.orgpurdue.edu

When studying reactions involving this compound, such as nucleophilic substitution or elimination, HRMS coupled with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to monitor the reaction progress. uni-saarland.de It can detect the starting material, the final products, and any short-lived intermediates or by-products by providing their exact masses. For example, in a substitution reaction with sodium azide, HRMS could confirm the formation of methyl (2R)-2-azidobutanoate by detecting its corresponding molecular ion. Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of these ions. iu.edu

Table 3: Calculated Exact Masses of Compounds in a Hypothetical Reaction

| Compound | Chemical Formula | Reaction Role | Calculated Exact Mass [M+Na]⁺ (Da) |

| This compound | C₅H₉BrO₂ | Starting Material | 202.9678 |

| Methyl (2S)-2-azidobutanoate | C₅H₉N₃O₂ | Product (Sₙ2) | 166.0638 |

| Sodium Azide | NaN₃ | Nucleophile | 87.9930 |

Note: Exact masses are calculated for the sodium adducts ([M+Na]⁺), which are commonly observed in ESI-MS.

Advanced Chromatographic Methods (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the most widely used method for separating and quantifying enantiomers. heraldopenaccess.usuma.esresearchgate.net

These techniques employ a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The CSP interacts diastereomerically with the enantiomers of the analyte, leading to the formation of transient complexes with different stabilities. This difference in interaction energy results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation. tcichemicals.com

For a volatile compound like this compound, chiral GC with a CSP, such as a cyclodextrin (B1172386) derivative, would be a suitable method. researchgate.net For less volatile derivatives or for preparative-scale separations, chiral HPLC is preferred. heraldopenaccess.us The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, enabling the precise calculation of the enantiomeric excess.

Table 4: Hypothetical Chiral HPLC Data for a Sample of Methyl 2-Bromobutanoate

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

| Methyl (2R )-2-bromobutanoate | 12.5 | 97500 | 95.0% |

| Methyl (2S )-2-bromobutanoate | 14.2 | 2500 |

Note: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| x 100. Data are for illustrative purposes.

Theoretical and Computational Investigations of Methyl 2r 2 Bromobutanoate Reactivity and Stereoselectivity

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energy Profiles

Quantum chemical calculations are fundamental to mapping the energetic landscape of a chemical reaction. By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway and its associated energy profile can be constructed. These calculations can reveal the feasibility of a proposed mechanism and identify the rate-determining step.

Conformational Analysis: Identifying the lowest energy conformations of the reactant molecule.

Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a found transition state correctly connects the reactant and product of a specific step.

Such calculations would be crucial for understanding its reactivity with various nucleophiles, predicting the activation energy barriers for substitution or elimination reactions, and assessing the stability of potential intermediates.

Density Functional Theory (DFT) Studies of Stereoselective Catalysis and Ligand Effects

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules, proving particularly useful in the study of catalyzed reactions. rsc.orgrsc.orgnih.gov For stereoselective catalysis, DFT calculations can model the interactions between a catalyst, substrate, and reagents to explain and predict the enantiomeric or diastereomeric outcome of a reaction.

Specific DFT studies focused on the stereoselective catalysis of methyl (2R)-2-bromobutanoate have not been identified in the surveyed literature. Research in this area would likely focus on:

Catalyst-Substrate Complexation: Modeling the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the chiral substrate and a chiral catalyst.

Diastereomeric Transition States: Calculating the energies of the transition states leading to different stereoisomeric products. The difference in these activation energies (ΔΔG‡) is directly related to the predicted enantiomeric or diastereomeric excess.

Ligand Effects: In metal-based catalysis, DFT can be used to systematically modify the ligands around a metal center to computationally screen for catalysts that might enhance stereoselectivity.

Theoretical studies on other substrates, such as the NHC-catalyzed reactions of α-bromo enals, demonstrate that DFT can successfully elucidate the origin of stereoselectivity by analyzing the stability of competing diastereomeric transition states. rsc.org A similar approach applied to this compound could provide significant insights for developing new asymmetric methods.

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions in Biocatalytic Processes

Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions. mdpi.com Molecular modeling and docking are computational techniques used to predict and analyze how a substrate binds to the active site of an enzyme. mdpi.communi.cz

Detailed molecular modeling and docking studies specifically involving This compound are not available in the current body of scientific literature. However, related research provides context on how such studies would be approached. For example, research into the ene-reductase-mediated reduction of methyl (Z)-2-bromocrotonate led to the synthesis of methyl (S)-2-bromobutanoate, the enantiomer of the title compound. researchgate.net A computational study for the (2R)-enantiomer would involve:

Enzyme Selection: Identifying a suitable enzyme, such as a hydrolase, dehalogenase, or reductase, that may accept this compound as a substrate.

Docking Simulations: Placing the substrate into the enzyme's active site in various orientations to predict the most stable binding mode.

Analysis of Interactions: Examining the specific amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or steric effects. These interactions determine the substrate's orientation and are key to enzymatic stereoselectivity. acs.org

The following table illustrates the type of data generated from docking studies, which is currently hypothetical for this compound due to a lack of specific research.

Hypothetical Docking Results of this compound with an Enzyme

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | - | Predicted free energy of binding. |

| Interacting Residues | - | Amino acids in the active site forming key contacts. |

| Key Interactions | - | Types of non-covalent bonds (e.g., Hydrogen Bond, van der Waals). |

| Distance to Catalytic Residue (Å) | - | Proximity of the reactive center to the enzyme's catalytic machinery. |

Development of Predictive Models for Enantioselectivity in Novel Synthetic Transformations

A major goal in modern organic chemistry is the ability to predict the outcome of a reaction, including its stereoselectivity, without performing the experiment. This has led to the development of predictive models, often using machine learning (ML) and quantitative structure-activity relationship (QSAR) approaches, based on calculated molecular descriptors. beilstein-journals.orgchemrxiv.org

A search of current research reveals no predictive models developed specifically for the enantioselective transformations of This compound . The creation of such a model would typically require a dataset of reactions with known enantiomeric outcomes. The general workflow involves:

Data Collection: Assembling a series of reactions involving similar substrates and catalysts, with experimentally determined enantioselectivity.

Descriptor Calculation: Using computational methods to calculate a wide range of numerical descriptors for the reactants and catalysts. These can include steric parameters (e.g., buried volume), electronic parameters (e.g., partial charges), and quantum chemical properties.

Model Training and Validation: Employing statistical or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed enantioselectivity. The model's predictive power is then tested on an independent set of reactions. chemrxiv.org

While powerful, the development of these models is contingent on the availability of sufficient experimental data, which is currently lacking for this specific compound in the context of novel stereoselective reactions.

Q & A

Q. Methodology :

- Use an SN2 mechanism with (R)-2-butanol as the chiral starting material. React with HBr in a concentrated acidic medium (e.g., H₂SO₄) to generate the bromide.

- Maintain temperatures between 0–20°C to minimize racemization. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate).

- Purify via fractional distillation under reduced pressure to isolate the enantiomerically enriched product .

Basic: Which spectroscopic techniques confirm the structure and enantiomeric purity of this compound?

Q. Methodology :

- 1H NMR : Analyze coupling constants (e.g., J-values for diastereotopic protons) to confirm stereochemistry.

- Chiral GC/HPLC : Use columns like Chiralcel OD-H to separate enantiomers. Compare retention times with racemic standards.

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +15.2° for (R)-enantiomer) .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., refractive index)?

Q. Methodology :

- Cross-validation : Compare data from multiple sources (e.g., CRC Handbook: 1.4029 vs. literature: 1.4497–1.4508).

- Computational modeling : Use group contribution methods (e.g., GF algorithm) to predict refractive indices (predicted: 1.4487).

- Experimental replication : Measure under controlled conditions (20°C, sodium D-line) using an Abbe refractometer .

Advanced: What strategies ensure high enantiomeric excess (ee) when using this compound as a chiral building block?

Q. Methodology :

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions.

- Monitoring : Quantify ee via chiral HPLC with UV detection (λ = 210 nm) .

Basic: What safety protocols are essential when handling this compound?

Q. Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in amber glass bottles at 2–8°C, away from strong bases or oxidizers. Refer to SDS for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced: How does steric hindrance influence the reactivity of this compound in elimination vs. substitution reactions?

Q. Methodology :

- Solvent effects : In polar aprotic solvents (e.g., DMSO), SN2 dominates. In protic solvents (e.g., ethanol), E2 elimination increases.

- Kinetic studies : Monitor product ratios (alkyl bromide vs. alkene) via GC-MS under varying temperatures (25–80°C).

- Computational analysis : Use DFT calculations to model transition states and steric effects .

Advanced: What synthetic routes utilize this compound to construct biologically active compounds?

Q. Methodology :

- Pheromone synthesis : React with Grignard reagents (e.g., CH₃MgBr) to form chiral ketones, intermediates for insect pheromones.

- Pharmaceutical intermediates : Couple via Suzuki-Miyaura reactions with arylboronic acids to generate anti-inflammatory agents.

- Peptide modification : Use as an acylating agent in solid-phase peptide synthesis .

Basic: How to purify this compound from reaction mixtures effectively?

Q. Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.